molecular formula C7H6ClFN2O B8429415 2-chloro-N-(3-fluoropyridin-4-yl)acetamide

2-chloro-N-(3-fluoropyridin-4-yl)acetamide

Cat. No.: B8429415
M. Wt: 188.59 g/mol
InChI Key: YIIFAXLSDSSUKF-UHFFFAOYSA-N
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Description

2-chloro-N-(3-fluoropyridin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a fluoropyridinyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-fluoropyridin-4-yl)acetamide typically involves the reaction of 3-fluoropyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-fluoropyridine+chloroacetyl chlorideThis compound\text{3-fluoropyridine} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3-fluoropyridine+chloroacetyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-fluoropyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide moiety can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-N-(3-fluoropyridin-4-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-fluoropyridin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-fluoropyridine: A related compound with similar structural features.

    N-(3-fluoropyridin-4-yl)acetamide: Lacks the chloro group but shares the acetamide and fluoropyridinyl moieties.

    2-chloro-N-(4-fluorophenyl)acetamide: Contains a phenyl ring instead of a pyridine ring.

Uniqueness

2-chloro-N-(3-fluoropyridin-4-yl)acetamide is unique due to the combination of its chloro, fluoropyridinyl, and acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C7H6ClFN2O

Molecular Weight

188.59 g/mol

IUPAC Name

2-chloro-N-(3-fluoropyridin-4-yl)acetamide

InChI

InChI=1S/C7H6ClFN2O/c8-3-7(12)11-6-1-2-10-4-5(6)9/h1-2,4H,3H2,(H,10,11,12)

InChI Key

YIIFAXLSDSSUKF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1NC(=O)CCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-fluoro-pyridin-4-ylamine (0.2 g) in dry dichloromethane (2 mL) under nitrogen at 0° C. was treated with triethylamine (0.28 mL) followed by slow addition of chloroacetyl chloride (0.16 mL). The reaction mixture was allowed to warm up to room temperature. After 2 h, the mixture was partitioned between dichloromethane and water The phases were separated and the aqueous layer was extracted with dichloromethane (×2). The combined organic layer was washed with brine, dried over sodium sulphate, filtered and concentrated to give the crude product which was purified by silica gel chromatography eluting with 0-100% EtOAc/cyclohexane. The relevant fractions were combined and evaporated to give the title compound (0.11 g) as a pink solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.16 mL
Type
reactant
Reaction Step Two

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